ROS 234

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

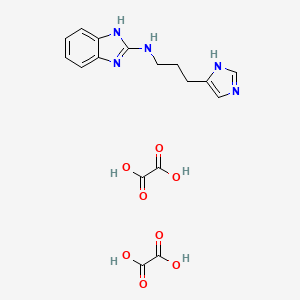

N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5.2C2H2O4/c1-2-6-12-11(5-1)17-13(18-12)15-7-3-4-10-8-14-9-16-10;2*3-1(4)2(5)6/h1-2,5-6,8-9H,3-4,7H2,(H,14,16)(H2,15,17,18);2*(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTBCMILCFDKEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCCCC3=CN=CN3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ROS 234

A Potent Histamine H3 Receptor Antagonist

This guide provides a comprehensive technical overview of the mechanism of action of ROS 234, a potent and selective histamine H3 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals, offering detailed insights into its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

By blocking the H3 receptor, this compound disinhibits the release of histamine and these other key neurotransmitters, leading to increased levels in the synaptic cleft. This neurochemical enhancement is believed to be the basis for the potential therapeutic effects of H3 receptor antagonists in various neurological and psychiatric disorders.[5]

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The key pharmacological parameters are summarized in the table below.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| pKi | 8.90 | Rat cerebral cortex | Radioligand binding assay | [1][2][4] |

| pKB | 9.46 | Guinea-pig ileum | Functional assay | [1][2][4] |

| ED50 | 19.12 mg/kg (i.p.) | Rat cerebral cortex | Ex vivo binding study | [1][2][4] |

Downstream Signaling Pathways of the Histamine H3 Receptor

The histamine H3 receptor is constitutively active and couples to the Gi/o family of G proteins.[5] Its activation initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these agonist-induced signaling pathways. The primary signaling cascades affected are detailed below.

Inhibition of Adenylyl Cyclase Pathway

Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] This, in turn, reduces the activity of protein kinase A (PKA). By antagonizing the H3 receptor, this compound prevents this inhibition, leading to a relative increase in cAMP and PKA activity.

Caption: H3 Receptor-mediated inhibition of the adenylyl cyclase pathway.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway

The H3 receptor has also been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. H3 receptor activation can lead to the phosphorylation of ERK1/2. This compound, as an antagonist, would inhibit this agonist-induced activation.

Caption: H3 Receptor-mediated activation of the MAPK/ERK signaling pathway.

Detailed Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the characterization of this compound. While the full-text publications for this compound are not publicly available, these protocols are based on standard and widely accepted procedures for H3 receptor antagonist evaluation.

Radioligand Binding Assay for pKi Determination

This protocol describes a competitive radioligand binding assay to determine the affinity (pKi) of this compound for the histamine H3 receptor in rat cerebral cortex membranes.

References

- 1. The Histamine H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Receptor Binding Affinity of ROS 234

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding characteristics of ROS 234, a potent Histamine H3 (H3) receptor antagonist. The document details the quantitative binding affinity of this compound, outlines a representative experimental protocol for determining such affinity, and illustrates the associated signaling pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the molecular interactions and functional implications of this compound with its target receptor.

Introduction

This compound, also known as this compound dioxalate, is a high-affinity antagonist for the Histamine H3 receptor.[1][2][3] The H3 receptor, primarily expressed in the central nervous system (CNS), functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine.[4][5] It also acts as a heteroreceptor on other non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[4][6] By antagonizing the H3 receptor, this compound effectively blocks the receptor's constitutive activity and the inhibitory effects of histamine, leading to an increase in the release of these key neurotransmitters.[6][7] This mechanism of action underlies the potential therapeutic applications of H3 receptor antagonists in various neurological and cognitive disorders.[1][5]

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the H3 receptor has been quantified in various preclinical models. The data presented below is crucial for understanding the potency and potential in vivo efficacy of the compound. The affinity is typically expressed as pKi or pKB, which are the negative logarithms of the inhibition constant (Ki) and the dissociation constant of a competitive antagonist (KB), respectively. Higher pKi and pKB values indicate greater binding affinity.

| Parameter | Value | Receptor/Tissue | Species | Reference |

| pKi | 8.90 | H3-receptor | Rat (cerebral cortex) | [1][3] |

| pKB | 9.46 | H3-receptor | Guinea-pig (ileum) | [1][2] |

Note: The Ki and KB values are critical metrics in pharmacology for quantifying the potency of a drug. The pKi and pKB values provide a more intuitive logarithmic scale for comparison.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of the binding affinity of a compound like this compound for the H3 receptor is commonly achieved through a radioligand competition binding assay. This method measures the ability of the unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cells or tissues expressing the Histamine H3 receptor (e.g., HEK293T cells transiently expressing the H3R, or rat cerebral cortex tissue).[8][9]

-

Radioligand: A tritiated H3 receptor antagonist with high specific activity, such as [3H]-N-α-methylhistamine ([3H]-NAMH).[8][9]

-

Test Compound: this compound dioxalate.

-

Non-specific Binding Control: A high concentration of a known, unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit) to determine the amount of radioligand that binds non-specifically to the membranes or filters.[8]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[8]

-

Wash Buffer: Assay buffer.

-

Scintillation Cocktail: For quantifying radioactivity.

-

96-well Filter Plates: With glass fiber filters (e.g., GF/C).[10]

-

Plate Shaker, Incubator, and Scintillation Counter.

Experimental Procedure

-

Membrane Preparation:

-

Homogenize the cells or tissue expressing the H3 receptor in ice-cold assay buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA protein assay).[8]

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of the test compound (this compound).

-

-

-

Incubation:

-

Incubate the plate with gentle agitation for a sufficient time to reach binding equilibrium (e.g., 2 hours at 25°C).[8]

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioactivity.

-

-

Quantification:

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the competition binding (CPM) at each concentration of the test compound.

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50: Fit the data to a sigmoidal dose-response curve to determine the concentration of the test compound that inhibits 50% of the specific radioligand binding (the IC50 value).

-

Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11][12]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

Caption: Workflow for a radioligand competition binding assay.

Histamine H3 Receptor Signaling Pathway

The Histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[3][4] As an antagonist, this compound blocks the downstream signaling cascades that are typically initiated by the binding of an agonist (like histamine) to the H3 receptor.

References

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 5. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resources.revvity.com [resources.revvity.com]

- 11. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 12. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ROS 234: A Potent Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROS 234, chemically identified as N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine, is a potent histamine H3 receptor antagonist. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, along with an exploration of the associated signaling pathways. This guide is intended to serve as a core technical resource for researchers and professionals engaged in the fields of pharmacology and drug development.

Chemical Structure and Properties

This compound is a member of the 2-aminobenzimidazole class of compounds. The dioxalate salt is a common form for experimental use.

Chemical Structure of this compound (Free Base):

![Chemical structure of N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine](https://i.imgur.com/image.png)

Physicochemical Properties of this compound and its Dioxalate Salt:

| Property | Value | Reference |

| IUPAC Name | N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine | |

| Molecular Formula (Free Base) | C13H15N5 | [1] |

| Molecular Weight (Free Base) | 241.29 g/mol | |

| Molecular Formula (Dioxalate) | C17H19N5O8 | [2] |

| Molecular Weight (Dioxalate) | 421.37 g/mol | [2] |

| CAS Number (Dioxalate) | 1781941-93-2 | [2] |

Biological Activity

This compound is a potent antagonist of the histamine H3 receptor, a G-protein coupled receptor primarily expressed in the central nervous system. As an antagonist, this compound blocks the inhibitory effects of histamine on neurotransmitter release, leading to increased levels of histamine and other neurotransmitters in the synaptic cleft.

Quantitative Biological Data:

| Parameter | Value | Species/Tissue | Reference |

| pKB | 9.46 | Guinea-pig ileum H3-receptor | [2] |

| pKi | 8.90 | Rat cerebral cortex H3-receptor | [2] |

| ED50 (in vivo) | 19.12 mg/kg (i.p.) | Rat cerebral cortex (ex vivo binding) | [2] |

Note: The compound displays poor central access when administered peripherally.[2]

Signaling Pathways

As an H3 receptor antagonist, this compound modulates downstream signaling cascades by blocking the constitutive activity of the H3 receptor, which is coupled to Gi/o proteins. This antagonism leads to an increase in the synthesis and release of histamine and other neurotransmitters.

Diagram of the H3 Receptor Antagonist Signaling Pathway:

Caption: Signaling pathway of an H3 receptor antagonist like this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited for this compound.

Synthesis of N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine (this compound)

The synthesis of this compound and other 2-aminobenzimidazole derivatives is described by Mor M, et al. (2004). A general procedure involves the reaction of 2-chlorobenzimidazole with an appropriate amine.

Diagram of the General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (General Method):

-

A mixture of 2-chlorobenzimidazole (1 equivalent) and 3-(1H-imidazol-4-yl)propan-1-amine (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide is prepared.

-

The reaction mixture is heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure product.

H3-Receptor Binding Assay (pKi Determination)

This protocol is based on the displacement of a radiolabeled ligand from rat brain cortex membranes, as described by Mor M, et al. (2004).

Diagram of the H3-Receptor Binding Assay Workflow:

Caption: Workflow for the H3-receptor binding assay.

Detailed Protocol:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.5). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.

-

Binding Assay: In a final volume of 1 mL, the assay mixture contains the membrane preparation, the radioligand [3H]-(R)-α-methylhistamine ([3H]-RAMHA) at a fixed concentration, and varying concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The pKi value is then calculated using the Cheng-Prusoff equation.

Functional H3-Antagonist Potency Assay (pKB Determination)

This protocol is based on the electrically stimulated guinea-pig ileum preparation, as described by Mor M, et al. (2004).

Detailed Protocol:

-

Tissue Preparation: A segment of the guinea-pig ileum is suspended in an organ bath containing a physiological salt solution, maintained at 37°C and gassed with a mixture of 95% O2 and 5% CO2.

-

Electrical Stimulation: The ileum is subjected to electrical field stimulation to induce contractions.

-

Antagonist Application: Increasing concentrations of this compound are added to the organ bath, and the inhibitory effect on the electrically induced contractions is measured.

-

Data Analysis: The concentration of this compound that produces a 50% inhibition of the maximal response is determined. The pKB value, a measure of the antagonist's potency, is then calculated.

Ex Vivo Binding Study (ED50 Determination)

This protocol is based on the method described by Ballabeni V, et al. (2002) to assess the central nervous system access of H3-antagonists.

Detailed Protocol:

-

Compound Administration: Rats are administered with various doses of this compound intraperitoneally (i.p.).

-

Tissue Collection: At a specific time point after administration, the rats are euthanized, and their cerebral cortices are dissected.

-

Ex Vivo Binding: The cortices are homogenized, and the binding of a radiolabeled H3 receptor ligand (e.g., [3H]-RAMHA) is measured as described in the H3-receptor binding assay protocol.

-

Data Analysis: The dose of this compound that causes a 50% reduction in the specific binding of the radioligand in the cerebral cortex (ED50) is calculated. This value provides an indication of the compound's ability to cross the blood-brain barrier and engage with its target in the central nervous system.

Conclusion

This compound is a well-characterized, potent histamine H3 receptor antagonist with significant potential for further investigation in preclinical and clinical studies. Its high affinity and antagonist potency make it a valuable tool for exploring the therapeutic potential of H3 receptor modulation in various neurological and psychiatric disorders. The detailed protocols provided in this guide offer a solid foundation for researchers to replicate and build upon the existing knowledge of this compound.

References

Unraveling "ROS 234": A Presumed Novel Area of Study

A comprehensive review of publicly available scientific literature and databases reveals no specific molecule, protein, or signaling pathway designated as "ROS 234." This suggests that "this compound" may be a novel or internal nomenclature for a compound or process not yet disclosed in public-facing research. The term could also be a potential typographical error, intended to refer to a related known entity.

Given the ambiguity of "this compound," this guide will proceed by outlining the established methodologies for the synthesis and characterization of novel compounds that modulate Reactive Oxygen Species (ROS), a critical area of research in drug development. This framework provides a robust template that can be applied to a specific entity like "this compound" once its identity is clarified.

Section 1: Synthesis of Novel ROS-Modulating Compounds

The synthesis of a novel compound, hypothetically "this compound," would follow a structured chemical synthesis workflow. This process is designed to create the target molecule with high purity and yield.

General Synthetic Workflow

A typical workflow for synthesizing a novel small molecule is depicted below. This multi-step process involves initial design, reaction execution, and final purification.

Figure 1: Generalized workflow for the chemical synthesis of a novel compound.

Detailed Experimental Protocol: A Hypothetical Synthesis

The following protocol outlines a general approach for a multi-step organic synthesis, which would be adapted based on the specific chemical structure of "this compound."

Step 1: Reaction Setup

-

A flame-dried, round-bottom flask is charged with starting material A (1.0 eq) and a suitable anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

The solution is stirred at a specific temperature (e.g., 0 °C) using a magnetic stirrer.

-

Reagent B (1.1 eq), dissolved in the same anhydrous solvent, is added dropwise to the reaction mixture over a period of 15-30 minutes.

Step 2: Reaction Monitoring

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).

-

The reaction is considered complete upon the disappearance of the limiting starting material.

Step 3: Work-up and Extraction

-

Once the reaction is complete, the mixture is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate) three times.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude product is purified by flash column chromatography on silica gel using a specified eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Fractions containing the desired product are identified by TLC, combined, and the solvent is removed in vacuo to yield the pure compound.

Section 2: Characterization of "this compound"

Once synthesized and purified, the identity and purity of "this compound" must be confirmed through a suite of analytical techniques.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and spectrometric methods is essential for unequivocally determining the structure of a new chemical entity and assessing its purity.

| Technique | Purpose | Typical Data Output |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule. | Chemical shifts (δ), coupling constants (J), integration values. |

| ¹H NMR | Identifies the number and environment of hydrogen atoms. | |

| ¹³C NMR | Identifies the number and environment of carbon atoms. | |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition. | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. |

| High-Resolution MS (HRMS) | Provides a highly accurate mass measurement for elemental formula determination. | |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups within the molecule. | Wavenumber (cm⁻¹) of absorbed infrared radiation. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | Retention time (min) and peak area (%). |

Characterization of ROS-Modulating Activity

To determine if "this compound" interacts with and modulates reactive oxygen species, a series of in vitro and cellular assays are typically employed.

In Vitro Assays

These assays measure the direct interaction of the compound with ROS in a cell-free environment.

| Assay | Principle | Quantitative Measurement |

| DPPH Assay | Measures the radical scavenging activity of the compound against the stable radical 2,2-diphenyl-1-picrylhydrazyl. | EC₅₀ (half-maximal effective concentration). |

| ABTS Assay | Measures the ability of the compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. | Trolox Equivalent Antioxidant Capacity (TEAC). |

| ORAC Assay | Measures the oxygen radical absorbance capacity of the compound against a peroxyl radical generator. | ORAC value (μmol Trolox equivalents/g). |

Cellular Assays

These assays assess the effect of the compound on ROS levels within living cells.

| Assay | Principle | Quantitative Measurement |

| DCFH-DA Assay | Uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate to measure intracellular ROS levels. | Relative fluorescence units (RFU). |

| MitoSOX Red Assay | Uses a fluorescent probe that specifically detects mitochondrial superoxide. | Relative fluorescence units (RFU). |

| Nrf2 Activation Assay | Measures the activation of the Nrf2 antioxidant response pathway, often using a reporter gene assay. | Luciferase activity or gene expression levels. |

Signaling Pathway Analysis

If "this compound" is found to modulate cellular ROS levels, the next step is to investigate the underlying signaling pathways. A common pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway.

Figure 2: The Keap1-Nrf2 antioxidant response pathway.

This guide provides a foundational framework for the synthesis and characterization of a novel ROS-modulating compound, provisionally named "this compound." The specific experimental details and the direction of the investigation would be contingent on the actual chemical structure and biological activity of the compound . Further clarification on the identity of "this compound" is necessary to provide a more targeted and definitive technical guide.

In-Depth Technical Guide: Biological Activity of ROS 234 Dioxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROS 234 dioxalate, with the chemical name N-[3-(1H-Imidazol-4-yl)propyl]-1H-benzimidazol-2-amine dioxalate, is a potent and selective histamine H3 receptor antagonist. This document provides a comprehensive overview of its biological activity, focusing on its interaction with the H3 receptor and the downstream signaling consequences. Quantitative data from key studies are presented, along with detailed experimental protocols for the assays used to characterize this compound. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological profile.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in modulating the release of histamine and other neurotransmitters in the central and peripheral nervous systems. Its involvement in a variety of physiological processes, including cognition, wakefulness, and inflammation, has made it an attractive target for drug discovery. This compound dioxalate has emerged as a valuable tool compound for studying the pharmacology of the H3 receptor due to its high antagonist potency. This guide summarizes the key findings related to the biological activity of this compound dioxalate.

Quantitative Biological Data

The biological activity of this compound dioxalate has been quantified in several key assays, demonstrating its high affinity and functional antagonism at the histamine H3 receptor. The following table summarizes the available quantitative data from seminal studies.

| Parameter | Species | Tissue/System | Value | Reference |

| pKi | Rat | Cerebral Cortex | 8.90 | [1] |

| pKB | Guinea-pig | Ileum | 9.46 | [1] |

| ED50 | Rat | Ex vivo Cerebral Cortex | 19.12 mg/kg (i.p.) | [1] |

Note:

-

pKi: The negative logarithm of the inhibition constant (Ki), indicating the binding affinity of the antagonist to the receptor. A higher pKi value corresponds to a higher binding affinity.

-

pKB: The negative logarithm of the dissociation constant (KB) for a competitive antagonist, derived from functional assays. It represents the concentration of antagonist that requires a doubling of the agonist concentration to produce the same response.

-

ED50: The dose of a drug that produces 50% of its maximum effect. In this ex vivo study, it reflects the dose required to occupy 50% of the H3 receptors in the brain after intraperitoneal administration.

Histamine H3 Receptor Signaling Pathway

This compound dioxalate exerts its effects by blocking the histamine H3 receptor, a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of this receptor by this compound prevents the downstream signaling cascade typically initiated by histamine.

Caption: Histamine H3 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the biological activity of this compound dioxalate.

Radioligand Binding Assay for H3 Receptor Affinity (pKi)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H3 receptor in rat cerebral cortex membranes.

Materials:

-

Rat cerebral cortex tissue

-

[3H]-(R)-α-methylhistamine (Radioligand)

-

This compound dioxalate (Test compound)

-

Unlabeled (R)-α-methylhistamine (for non-specific binding)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Polyethyleneimine (PEI) solution

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Caption: Workflow for the H3 Receptor Radioligand Binding Assay.

Procedure:

-

Membrane Preparation: Rat cerebral cortices are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh binding buffer.

-

Assay Setup: The assay is performed in microtiter plates. To each well, the membrane preparation, a fixed concentration of [3H]-(R)-α-methylhistamine, and varying concentrations of this compound dioxalate are added.

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters pre-soaked in PEI. This separates the bound radioligand from the unbound.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay in Electrically Stimulated Guinea-Pig Ileum (pKB)

This protocol describes a functional assay to determine the antagonist potency of this compound at the H3 receptor in an isolated tissue preparation. The assay measures the ability of this compound to reverse the inhibitory effect of an H3 agonist on electrically induced contractions of the guinea-pig ileum.

Materials:

-

Guinea-pig ileum

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

H3 receptor agonist (e.g., (R)-α-methylhistamine)

-

This compound dioxalate (Test compound)

-

Organ bath with stimulating electrodes

-

Isotonic transducer and recording system

Caption: Workflow for the Guinea-Pig Ileum Functional Assay.

Procedure:

-

Tissue Preparation: A segment of the guinea-pig ileum is isolated and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

Stimulation: The tissue is subjected to electrical field stimulation, which causes the release of acetylcholine from enteric neurons, resulting in smooth muscle contraction (twitch response).

-

Agonist Effect: A cumulative concentration-response curve for an H3 agonist (e.g., (R)-α-methylhistamine) is generated to determine the concentration that produces a submaximal inhibition of the twitch response.

-

Antagonist Incubation: The tissue is incubated with a specific concentration of this compound dioxalate for a set period.

-

Challenge with Agonist: In the continued presence of this compound, a second concentration-response curve for the H3 agonist is generated.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by this compound is used to calculate the pA2 or pKB value via Schild analysis, which provides a measure of its antagonist potency.

Conclusion

This compound dioxalate is a high-affinity, potent antagonist of the histamine H3 receptor. Its biological activity has been well-characterized through both radioligand binding and functional assays. The data presented in this guide, along with the detailed methodologies, provide a solid foundation for researchers utilizing this compound as a pharmacological tool to investigate the roles of the H3 receptor in health and disease. Its limited blood-brain barrier permeability, as indicated by the ex vivo data, is also a critical consideration for the design of in vivo studies.

References

ROS 234: A Technical Guide to a Potent Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROS 234 is a potent and selective histamine H3 receptor antagonist belonging to the 2-aminobenzimidazole class of compounds. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, detailing the experimental methodologies used for its characterization, and illustrating the key signaling pathways it is expected to modulate. The quantitative data presented herein are compiled from preclinical studies and are intended to serve as a valuable resource for researchers in the fields of pharmacology and drug development. While this compound has demonstrated significant potency in in vitro and ex vivo models, it is noted for its poor central nervous system penetration.

Chemical Identity

This compound is a 2-aminobenzimidazole derivative. Its chemical structure is provided below.

Chemical Structure:

Caption: Chemical Structure of this compound.

SMILES: C1(NCCCC2=CN=CN2)=NC3=CC=CC=C3N1

Quantitative Pharmacological Data

The antagonist activity of this compound at the histamine H3 receptor has been quantified in several preclinical assays. The key pharmacological parameters are summarized in the table below.[1][2]

| Parameter | Value | Species | Tissue/System | Reference |

| pKi | 8.90 | Rat | Cerebral Cortex | Mor M, et al. (2004) |

| pKB | 9.46 | Guinea-pig | Ileum | Mor M, et al. (2004) |

| ED50 | 19.12 mg/kg (i.p.) | Rat | Cerebral Cortex (ex vivo) | Ballabeni V, et al. (2002) |

Histamine H3 Receptor Signaling and Antagonism by this compound

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound is expected to block the constitutive activity of the H3 receptor and inhibit the binding of the endogenous agonist, histamine. This action leads to an increase in the synthesis and release of histamine and other neurotransmitters, which has potential therapeutic implications for various neurological disorders.

Caption: Histamine H3 Receptor Signaling Pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for the characterization of this compound. It is important to note that the specific, detailed protocols from the original publications were not publicly available and these have been reconstructed based on standard pharmacological practices.

Radioligand Binding Assay (Rat Cerebral Cortex)

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for the histamine H3 receptor in rat cerebral cortex membranes.

Caption: Workflow for Radioligand Binding Assay.

Detailed Steps:

-

Membrane Preparation: Male Wistar rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

-

Binding Assay: The membrane preparation is incubated in a final volume of 1 ml of assay buffer containing a fixed concentration of the radioligand [3H]-(R)-alpha-methylhistamine and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known H3 receptor agonist (e.g., (R)-α-methylhistamine).

-

Incubation: The mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Electrically Stimulated Guinea-Pig Ileum)

This protocol describes a classic functional assay to determine the antagonist potency (pKB) of a compound at the histamine H3 receptor by measuring its ability to reverse the inhibitory effect of an H3 agonist on neurotransmitter release in the guinea-pig ileum.

Caption: Workflow for Guinea-Pig Ileum Functional Assay.

Detailed Steps:

-

Tissue Preparation: A segment of the terminal ileum from a male Dunkin-Hartley guinea pig is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

Stimulation: The tissue is subjected to electrical field stimulation to elicit twitch contractions, which are recorded using an isometric transducer.

-

Agonist Response: A cumulative concentration-response curve for an H3 receptor agonist (e.g., (R)-α-methylhistamine) is generated to determine its inhibitory effect on the electrically induced contractions.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.

-

Antagonism Measurement: In the continued presence of this compound, the concentration-response curve for the H3 agonist is repeated.

-

Data Analysis: The dose ratio (the ratio of the agonist concentration producing a 50% effect in the presence and absence of the antagonist) is calculated. The pKB value is then determined using the Schild equation.

Ex Vivo Binding Study (Rat Cerebral Cortex)

This protocol outlines a method to assess the in vivo target engagement of a compound by measuring its ability to occupy histamine H3 receptors in the brain after systemic administration.

Caption: Workflow for Ex Vivo Binding Study.

Detailed Steps:

-

Compound Administration: Rats are administered with various doses of this compound (or vehicle control) via a specific route (e.g., intraperitoneal injection).

-

Tissue Collection: At a predetermined time after administration, the animals are euthanized, and their brains are rapidly removed. The cerebral cortex is dissected and frozen.

-

Homogenate Preparation: The cerebral cortex tissue is homogenized in a suitable buffer.

-

Ex Vivo Binding: The homogenates are then subjected to a radioligand binding assay as described in section 4.1. The amount of specific binding of a radiolabeled H3 receptor ligand is measured.

-

Data Analysis: The percentage of receptor occupancy for each dose of this compound is calculated by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals. The ED50, which is the dose of the compound that produces 50% receptor occupancy, is then determined.

Discussion and Future Directions

This compound is a well-characterized, potent histamine H3 receptor antagonist. Its high affinity and functional antagonism have been demonstrated in robust preclinical models. A key feature of this compound is its reported poor access to the central nervous system, which may limit its utility for CNS targets but could be advantageous for peripheral applications. Further research could explore the therapeutic potential of this compound in peripheral disorders where H3 receptor modulation is beneficial. Additionally, detailed studies on the specific downstream signaling pathways affected by this compound would provide a more complete understanding of its mechanism of action.

References

The Discovery and Development of ROS 234: A Technical Overview of a Potent Histamine H3 Receptor Antagonist

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of ROS 234 dioxalate, a potent histamine H3 (H3) receptor antagonist. This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its associated signaling pathways and experimental workflows.

Discovery and Development History

The development of this compound is rooted in the broader effort to create non-imidazole-based histamine H3 receptor antagonists. Early H3 antagonists were largely based on the imidazole scaffold of histamine itself. While potent, these compounds often suffered from poor blood-brain barrier penetration and inhibition of cytochrome P450 enzymes, limiting their therapeutic potential. This led to a concerted effort in the late 1990s and early 2000s to discover novel, non-imidazole antagonists with improved pharmacokinetic and pharmacodynamic profiles.

This compound emerged from a series of 2-aminobenzimidazole derivatives synthesized and evaluated by Mor et al. in 2004. This research focused on exploring the structure-activity relationship (SAR) of this novel class of H3 antagonists. The synthesis involved connecting a 2-aminobenzimidazole moiety to the 4(5)-position of an imidazole ring via a di- or tri-methylene chain. By systematically modifying substituents at the 5(6) position of the benzimidazole nucleus, the researchers were able to investigate the impact of lipophilic, electronic, and steric properties on receptor affinity.

While the publication by Mor et al. does not explicitly name "this compound," the compound is identified as a potent H3 antagonist from this series. Commercial suppliers of this compound dioxalate cite this seminal paper, indicating that this compound is one of the promising compounds from this research effort. Subsequent studies, such as the ex vivo binding analysis by Ballabeni et al., further characterized the in vivo properties of select compounds from this class, including their central nervous system (CNS) accessibility.[1]

Mechanism of Action

This compound functions as a potent antagonist of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. It functions as a presynaptic autoreceptor on histaminergic neurons, where its activation inhibits the synthesis and release of histamine. Additionally, the H3 receptor acts as a heteroreceptor on other, non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, dopamine, and serotonin.

By antagonizing the H3 receptor, this compound blocks the inhibitory effect of histamine on its own release, thereby increasing the levels of histamine in the synaptic cleft. This enhanced histaminergic neurotransmission is the basis for the potential therapeutic applications of H3 antagonists in conditions such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[2][3][4] The increased release of other neurotransmitters due to the blockade of H3 heteroreceptors also contributes to the procognitive and wake-promoting effects of this class of compounds.[2][3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound dioxalate and related compounds as reported in the primary literature.

Table 1: In Vitro Biological Activity of this compound Dioxalate

| Parameter | Species/Tissue | Value | Reference |

| pKi | Rat Cerebral Cortex H3-Receptor | 8.90 | [1] |

| pKB | Guinea-pig Ileum H3-Receptor | 9.46 | [1] |

Table 2: In Vivo Biological Activity of this compound Dioxalate

| Parameter | Species | Administration Route | Value | Reference |

| ED50 (ex vivo binding) | Rat | Intraperitoneal (i.p.) | 19.12 mg/kg | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound dioxalate.

H3-Receptor Affinity (pKi) Determination in Rat Cerebral Cortex

This protocol is based on the displacement of a radiolabeled ligand from H3 receptors in rat brain membranes.

Materials:

-

Wistar rats

-

[3H]-(R)-α-methylhistamine ([3H]-RAMHA) as the radioligand

-

This compound dioxalate as the test compound

-

Polyethylenimine (PEI)

-

Tris-HCl buffer

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Euthanize Wistar rats and dissect the cerebral cortices.

-

Homogenize the tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and store at -80°C until use.

-

-

Binding Assay:

-

Incubate the prepared rat cortical membranes with a fixed concentration of [3H]-RAMHA and varying concentrations of this compound dioxalate in a Tris-HCl buffer.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in PEI to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Determine the concentration of this compound dioxalate that inhibits 50% of the specific binding of [3H]-RAMHA (IC50).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Express the affinity as pKi (-log Ki).

-

H3-Antagonist Potency (pKB) on Electrically Stimulated Guinea-Pig Ileum

This functional assay measures the ability of an antagonist to reverse the inhibitory effect of an H3 agonist on neurotransmitter release in a smooth muscle preparation.

Materials:

-

Dunkin-Hartley guinea pigs

-

Tyrode's solution

-

(R)-α-methylhistamine (RAMHA) as the H3 agonist

-

This compound dioxalate as the test compound

-

Organ bath with stimulating electrodes

-

Isotonic transducer

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Isolate a segment of the terminal ileum from a guinea pig.

-

Prepare a longitudinal muscle strip with the myenteric plexus attached.

-

Mount the tissue in an organ bath containing oxygenated Tyrode's solution at 37°C.

-

Connect the tissue to an isotonic transducer to record muscle contractions.

-

-

Functional Assay:

-

Induce twitch contractions by electrical field stimulation.

-

Establish a cumulative concentration-response curve for the inhibitory effect of the H3 agonist RAMHA on the twitch contractions.

-

Wash the tissue and allow it to recover.

-

Incubate the tissue with a fixed concentration of this compound dioxalate for a specified period.

-

In the presence of this compound, re-establish the concentration-response curve for RAMHA.

-

-

Data Analysis:

-

Measure the rightward shift in the RAMHA concentration-response curve caused by this compound.

-

Calculate the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

Construct a Schild plot (log(DR-1) vs. log[Antagonist]).

-

The x-intercept of the Schild plot gives the pA2 value, which is equivalent to the pKB for a competitive antagonist.

-

Ex Vivo H3-Receptor Binding in Rats

This protocol assesses the ability of a systemically administered compound to occupy H3 receptors in the brain.

Materials:

-

Wistar rats

-

This compound dioxalate

-

[3H]-RAMHA

-

Saline or appropriate vehicle

-

Homogenizer, centrifuge, and other equipment for a binding assay as described in 4.1.

Procedure:

-

In Vivo Dosing:

-

Administer various doses of this compound dioxalate (e.g., via intraperitoneal injection) to different groups of rats.

-

Administer the vehicle to a control group.

-

-

Tissue Collection:

-

At a specified time after dosing, euthanize the rats and rapidly dissect the cerebral cortices.

-

-

Ex Vivo Binding:

-

Prepare cortical membranes from each animal as described in 4.1.

-

Incubate the membranes with a saturating concentration of [3H]-RAMHA.

-

Measure the amount of specific binding of the radioligand in the tissue from the drug-treated and vehicle-treated animals.

-

-

Data Analysis:

-

Calculate the percentage of H3 receptor occupancy for each dose of this compound dioxalate compared to the vehicle-treated group.

-

Determine the dose of this compound that produces 50% receptor occupancy (ED50).

-

Potentiation of Pentobarbital-Induced Narcosis

This in vivo assay assesses the central stimulant effects of H3 antagonists.

Materials:

-

Mice or rats

-

Pentobarbital sodium

-

This compound dioxalate

-

Saline or appropriate vehicle

Procedure:

-

Dosing:

-

Administer this compound dioxalate or vehicle to the animals (e.g., via intraperitoneal or intracerebroventricular injection).

-

After a specified pretreatment time, administer a sleep-inducing dose of pentobarbital.

-

-

Observation:

-

Record the time of loss of the righting reflex (onset of sleep) and the time of its return (awakening).

-

The duration of sleep is the time between the loss and return of the righting reflex.

-

-

Data Analysis:

-

Compare the duration of sleep in the animals treated with this compound dioxalate to the vehicle-treated control group.

-

A significant reduction in the duration of pentobarbital-induced sleep indicates a central stimulant effect.[1]

-

Mandatory Visualizations

Signaling Pathways

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow

Caption: Experimental Workflow for this compound Characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The evolution of histamine H₃ antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histamine H3 antagonists as wake-promoting and pro-cognitive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of ROS 234: A Technical Overview

Introduction

The designation "ROS 234" is ambiguous in scientific literature. It can refer to "this compound dioxalate," a potent histamine H3 receptor antagonist, or be misinterpreted as a specific entity within the broader field of Reactive Oxygen Species (ROS) research. This guide clarifies this ambiguity and focuses on the available in vitro data for this compound dioxalate. Due to the limited publicly accessible data for this specific compound, this document serves as a summary of known information rather than an exhaustive technical guide.

This compound Dioxalate: A Histamine H3 Receptor Antagonist

This compound dioxalate has been identified as a potent H3 antagonist.[1][2] Antagonists of the histamine H3 receptor are of interest in drug development for their potential therapeutic applications in a variety of neurological and inflammatory conditions.

Quantitative Data Summary

The available in vitro and ex vivo data for this compound dioxalate are summarized in the table below. This data primarily highlights its binding affinity and functional antagonism at the H3 receptor in animal models.

| Parameter | Value | Species/Tissue | Reference |

| pKB | 9.46 | Guinea-pig ileum H3-receptor | [1][2] |

| pKi | 8.90 | Rat cerebral cortex H3-receptor | [1][2] |

| ED50 (ip) | 19.12 mg/kg | Rat cerebral cortex (ex vivo) | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the above parameters are not extensively described in the available literature. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.

Protocol 1: Determination of pKB in Guinea-Pig Ileum

Objective: To determine the functional antagonist activity of this compound dioxalate at the H3 receptor in an isolated tissue preparation.

Methodology:

-

Tissue Preparation: A section of the guinea-pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Experimental Setup: The tissue is connected to an isometric force transducer to record contractions.

-

Assay:

-

The tissue is stimulated with a submaximal concentration of an H3 receptor agonist (e.g., R-α-methylhistamine) to induce a stable contractile response.

-

Increasing concentrations of this compound dioxalate are added to the organ bath.

-

The concentration of this compound dioxalate that produces a 50% inhibition of the agonist-induced contraction is determined.

-

The pKB is calculated using the Schild equation, which relates the dose-ratio to the antagonist concentration.

-

Protocol 2: Determination of pKi in Rat Cerebral Cortex

Objective: To determine the binding affinity of this compound dioxalate to the H3 receptor in a radioligand binding assay.

Methodology:

-

Membrane Preparation: Rat cerebral cortex tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the H3 receptors.

-

Binding Assay:

-

A known concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound dioxalate are added to compete with the radioligand for binding to the H3 receptors.

-

The reaction is allowed to reach equilibrium.

-

-

Data Analysis:

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The concentration of this compound dioxalate that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The pKi is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

Due to the limited information specifically on this compound dioxalate, a detailed signaling pathway diagram cannot be constructed. However, a generalized workflow for the in vitro characterization of a receptor antagonist like this compound is presented below.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Reactive Oxygen Species (ROS) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Oxygen Species (ROS) are chemically reactive molecules and free radicals derived from molecular oxygen. Key examples include superoxide (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[1][2] While essential for various signaling pathways, excessive ROS production leads to oxidative stress, a condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and diabetes.[1][2] Consequently, the detection and quantification of intracellular ROS are critical in many areas of biological research and drug development.

This document provides a comprehensive overview and a detailed protocol for a common cell-based assay to measure total ROS levels using a fluorescent probe. It is important to note that "ROS 234" is a potent H3 histamine receptor antagonist and not a component of a ROS assay itself.[3][4] However, the protocol described herein can be adapted to investigate the effect of compounds like this compound on cellular ROS production.

Principle of the Assay

The most common method for measuring intracellular ROS utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).[5] Once inside the cell, cellular esterases deacetylate H₂DCFDA to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H₂DCF). In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2] The resulting fluorescence intensity is directly proportional to the total intracellular ROS levels and can be measured using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[2][6]

Signaling Pathway and Assay Workflow

The following diagrams illustrate a generalized signaling pathway leading to ROS production and the experimental workflow for the cell-based ROS assay.

Caption: Generalized signaling pathway of cellular ROS production.

Caption: Experimental workflow for a cell-based ROS assay.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number | Storage |

| 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) | (Example) Thermo Fisher Scientific | D399 | -20°C, protected from light |

| Cell Culture Medium (e.g., DMEM) | (Example) Gibco | 11965092 | 4°C |

| Fetal Bovine Serum (FBS) | (Example) Gibco | 26140079 | -20°C |

| Penicillin-Streptomycin | (Example) Gibco | 15140122 | -20°C |

| Phosphate-Buffered Saline (PBS) | (Example) Gibco | 10010023 | Room Temperature |

| Trypsin-EDTA | (Example) Gibco | 25300054 | 4°C |

| Black, clear-bottom 96-well plates | (Example) Corning | 3603 | Room Temperature |

| Positive Control (e.g., Tert-Butyl hydroperoxide) | (Example) Sigma-Aldrich | 458139 | 4°C |

| Cell line of interest (e.g., HeLa, Jurkat) | ATCC | various | Liquid Nitrogen |

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

1. Cell Seeding (for Adherent Cells)

a. Culture cells to approximately 80-90% confluency in a T-75 flask. b. Aspirate the culture medium and wash the cells once with sterile PBS. c. Add 3-5 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach. d. Neutralize the trypsin with 5-7 mL of complete culture medium (containing FBS). e. Centrifuge the cell suspension at 300 x g for 5 minutes. f. Resuspend the cell pellet in fresh complete culture medium and perform a cell count. g. Seed 2.5 x 10⁴ cells per well in 100 µL of complete culture medium in a black, clear-bottom 96-well plate. h. Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.

2. Cell Treatment (Optional)

a. The following day, remove the culture medium from the wells. b. Add 100 µL of fresh culture medium containing the desired concentrations of the test compound (e.g., this compound). Include appropriate vehicle controls. c. Incubate for the desired treatment period (e.g., 1, 6, or 24 hours).

3. H₂DCFDA Staining

a. Prepare a 20 µM working solution of H₂DCFDA in pre-warmed serum-free culture medium or PBS. Protect this solution from light. b. After the treatment period, carefully remove the medium from each well. c. Wash the cells once with 100 µL of pre-warmed PBS. d. Add 100 µL of the 20 µM H₂DCFDA working solution to each well. e. Incubate the plate at 37°C for 30-45 minutes in the dark.

4. Positive Control

a. For a positive control, treat a set of unstained cells with a known ROS inducer, such as 50-100 µM Tert-Butyl hydroperoxide (TBHP), for 30-60 minutes before or during the H₂DCFDA staining.

5. Fluorescence Measurement

a. After incubation with H₂DCFDA, remove the staining solution and wash the cells twice with 100 µL of pre-warmed PBS. b. Add 100 µL of PBS or culture medium without phenol red to each well. c. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[2]

Data Presentation and Analysis

Quantitative data should be presented in a clear and structured format. The following table provides an example of how to organize the results.

| Treatment Group | Concentration | Mean Fluorescence Intensity (a.u.) | Standard Deviation | % of Control |

| Untreated Control | - | 1500 | 120 | 100% |

| Vehicle Control | (e.g., 0.1% DMSO) | 1550 | 135 | 103% |

| Positive Control (TBHP) | 100 µM | 8500 | 680 | 567% |

| Test Compound (this compound) | 1 µM | 1600 | 140 | 107% |

| Test Compound (this compound) | 10 µM | 2500 | 210 | 167% |

| Test Compound (this compound) | 100 µM | 4500 | 350 | 300% |

Data Analysis Steps:

-

Background Subtraction: Subtract the mean fluorescence of the blank wells (media/buffer only) from all other measurements.

-

Normalization: Express the data as a percentage of the untreated or vehicle control to normalize for baseline ROS levels.

-

Statistical Analysis: Perform appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.

Troubleshooting and Considerations

-

High Background Fluorescence: This can be caused by auto-oxidation of the H₂DCFDA probe. Ensure the probe is stored properly, protected from light, and that working solutions are prepared fresh.

-

Cell Toxicity: High concentrations of the test compound or the H₂DCFDA probe can be toxic to cells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel.

-

Probe Specificity: H₂DCFDA can be oxidized by various ROS and also by some reactive nitrogen species. For more specific ROS detection, consider using probes like MitoSOX™ Red for mitochondrial superoxide.[5]

-

Kinetic Measurements: For a more dynamic view of ROS production, fluorescence can be measured at multiple time points after treatment.

By following this detailed protocol, researchers can effectively measure intracellular ROS levels and investigate the impact of various compounds on oxidative stress in a cellular context.

References

- 1. Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound dioxalate | CAS 1781941-93-2 | ROS234 | Tocris Bioscience [tocris.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]

"ROS 234" administration in rodent studies

Disclaimer

The compound "ROS 234" is a hypothetical agent used for illustrative purposes within this document. The following application notes, protocols, and data are representative examples for a fictional investigational compound and are intended to serve as a template for researchers. All experimental procedures should be adapted and validated for specific research needs and must be approved by an appropriate Institutional Animal Care and Use Committee (IACUC).

Application Notes and Protocols: Administration of this compound in Rodent Studies

1.0 Introduction

This compound is a novel, selective inhibitor of the NADPH oxidase 2 (NOX2) enzyme, a key contributor to the production of reactive oxygen species (ROS) in inflammatory and neurodegenerative processes. By attenuating excessive ROS production, this compound is being investigated for its therapeutic potential in rodent models of ischemic stroke and Parkinson's disease. These notes provide an overview of its administration, key experimental protocols, and expected outcomes.

2.0 Compound Profile

| Parameter | Description |

| Compound Name | This compound |

| Target | NADPH Oxidase 2 (NOX2) |

| Mechanism of Action | Inhibits the catalytic subunit of the NOX2 enzyme, reducing superoxide production. |

| Formulation | Supplied as a lyophilized powder. Reconstitute in 2% DMSO / 30% PEG300 / 68% Saline. |

| Storage | Store lyophilized powder at -20°C. Store reconstituted solution at 4°C for up to 7 days. |

3.0 In Vivo Administration and Dosing

A summary of recommended dosing for different rodent models is provided below. Researchers should perform dose-response studies to determine the optimal dose for their specific model and endpoint.

Table 1: Recommended Dosing for this compound in Rodent Models

| Rodent Model | Route of Administration | Dose Range (mg/kg) | Frequency | Study Duration |

| C57BL/6 Mice (Ischemic Stroke) | Intraperitoneal (I.P.) | 5 - 20 | Single dose, 30 min post-reperfusion | 24 hours - 7 days |

| Sprague Dawley Rats (Parkinson's) | Oral Gavage (P.O.) | 10 - 40 | Once daily | 28 days |

| Wistar Rats (General Toxicity) | Intravenous (I.V.) | 1 - 10 | Single dose | 48 hours |

4.0 Experimental Protocols

4.1 Protocol 1: Preparation of this compound Dosing Solution

-

Calculate the required amount of this compound powder based on the number of animals, their average weight, and the target dose.

-

Allow the lyophilized this compound powder to equilibrate to room temperature.

-

Prepare the vehicle solution: 2% Dimethyl Sulfoxide (DMSO) and 30% Polyethylene Glycol 300 (PEG300) in sterile saline.

-

First, dissolve the this compound powder in the required volume of DMSO.

-

Add the PEG300 to the solution and vortex until fully dissolved.

-

Add the sterile saline to reach the final volume and mix thoroughly.

-

The final solution should be clear. If precipitation occurs, warm the solution to 37°C and vortex again.

4.2 Protocol 2: Administration via Oral Gavage (P.O.) in Rats

-

Acclimate the rat to handling for several days prior to the experiment.

-

Ensure the rat is gently but firmly restrained to prevent movement.

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the correct insertion depth for the gavage needle.

-

Use a flexible, ball-tipped gavage needle appropriate for the size of the rat.

-

Draw the prepared this compound solution into a syringe attached to the gavage needle.

-

Gently insert the needle into the mouth, passing over the tongue and down the esophagus to the predetermined depth. Do not force the needle.

-

Administer the solution slowly and steadily.

-

Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

4.3 Protocol 3: Tissue Collection and Analysis for ROS Levels

-

At the study endpoint, euthanize the animal using an IACUC-approved method.

-

Perfuse the animal with ice-cold phosphate-buffered saline (PBS) to remove blood from the tissues.

-

Dissect the target tissue (e.g., brain, liver) on an ice-cold surface.

-

Immediately snap-freeze the tissue in liquid nitrogen or place it in a suitable buffer for downstream analysis (e.g., RIPA buffer for protein, Trizol for RNA).

-

For ROS measurement, homogenize fresh tissue in an appropriate assay buffer and use a fluorescent probe-based assay (e.g., DCFDA) to quantify ROS levels according to the manufacturer's instructions.

5.0 Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation in a rodent model of neuroinflammation.

Caption: Proposed mechanism of action for this compound.

Caption: Typical experimental workflow for in vivo efficacy testing.

Application Notes and Protocols for "ROS 234" in Histamine Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

"ROS 234" is a potent and selective antagonist of the histamine H3 receptor, a key player in the modulation of neurotransmitter release in the central nervous system (CNS).[1][2] As a G protein-coupled receptor (GPCR) that is predominantly expressed presynaptically, the H3 receptor acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on a variety of other neurons, thereby regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. Due to its strategic role in neurotransmission, the H3 receptor is a significant target for the development of therapeutics for a range of neurological and psychiatric disorders. These application notes provide a comprehensive overview of the use of "this compound" as a research tool to investigate H3 receptor signaling, complete with detailed experimental protocols and data presentation.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the key quantitative data for "this compound," facilitating a clear comparison of its activity across different experimental models.

Table 1: In Vitro Receptor Binding Affinity of this compound

| Parameter | Species | Tissue/Cell Line | Radioligand | Value | Reference |

| pKi | Rat | Cerebral Cortex | [3H]-(R)-α-methylhistamine | 8.90 | [3] |

Table 2: In Vitro Functional Antagonism of this compound

| Parameter | Species | Tissue | Agonist | Value | Reference |

| pKB | Guinea-pig | Ileum | (R)-α-methylhistamine | 9.46 | [3] |

Table 3: Ex Vivo Receptor Occupancy of this compound

| Parameter | Species | Tissue | Administration Route | Value | Reference |

| ED50 | Rat | Cerebral Cortex | Intraperitoneal (i.p.) | 19.12 mg/kg | [1][2] |

Signaling Pathways

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Antagonism of the H3 receptor by "this compound" blocks this inhibitory effect, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels in the presence of histamine. Furthermore, H3 receptor signaling can modulate other downstream pathways, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[5]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of "this compound" with the histamine H3 receptor.

In Vitro Radioligand Binding Assay

This protocol is adapted from the methods described by Mor et al. (2004) for determining the binding affinity of H3 receptor antagonists.[3]

Objective: To determine the inhibitory constant (Ki) of "this compound" for the rat H3 receptor.

Materials:

-

Rat cerebral cortex membranes

-

[3H]-(R)-α-methylhistamine (Radioligand)

-

"this compound"

-

Unlabeled (R)-α-methylhistamine (for non-specific binding)

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer and centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 50,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in binding buffer to a protein concentration of approximately 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [3H]-(R)-α-methylhistamine (final concentration ~1 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of unlabeled (R)-α-methylhistamine (final concentration ~10 µM), 50 µL of [3H]-(R)-α-methylhistamine, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of "this compound" at various concentrations, 50 µL of [3H]-(R)-α-methylhistamine, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plates at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-